![molecular formula C7H7BrN4 B13029357 (5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine” is a chemical compound with the following structural formula:
Br ↑N−C−N ↓H
It consists of a pyrrolo[2,1-f][1,2,4]triazine ring system with a bromine atom attached to one of the nitrogen atoms. The compound’s systematic name is 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the bromine substituent onto the pyrrolo[2,1-f][1,2,4]triazine scaffold. While specific methods may vary, a common approach is the nucleophilic substitution of a precursor compound with a bromine source.
Reaction Conditions::Precursor Synthesis: The precursor compound (e.g., pyrrolo[2,1-f][1,2,4]triazine) can be synthesized using established methods.
Bromination: The bromination step typically involves treating the precursor with a brominating agent (e.g., N-bromosuccinimide) under appropriate conditions (solvent, temperature, etc.).
Industrial Production:: Industrial-scale production methods may involve continuous-flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Analyse Chemischer Reaktionen
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitrogen atom bearing the bromine.
Reduction: Reduction of the nitro group (if present) could yield the corresponding amine.
Oxidation: Oxidation reactions may lead to the formation of heterocyclic derivatives.
Brominating Agents: N-bromosuccinimide (NBS), bromine (Br₂).
Reduction Agents: Hydrogen gas (H₂), metal catalysts (e.g., Pd/C).
Oxidizing Agents: Peroxides (e.g., H₂O₂).
Major Products:: The major product is 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine itself.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex heterocyclic compounds.
Ligand Design: Potential ligand for metal ions due to its nitrogen-rich structure.
Drug Discovery: Exploration of its pharmacological properties.
Biological Activity: Investigation of its effects on cellular processes.
Materials Science:
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
While 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, related compounds include other pyrrolo[2,1-f][1,2,4]triazines and their derivatives.
Eigenschaften
Molekularformel |
C7H7BrN4 |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-5-1-2-12-6(5)4-10-7(3-9)11-12/h1-2,4H,3,9H2 |
InChI-Schlüssel |
QCRLDFCXJZJOJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1Br)C=NC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)

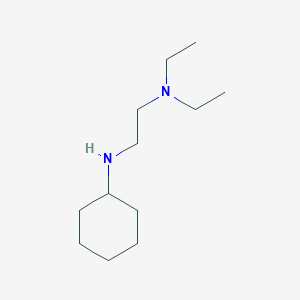
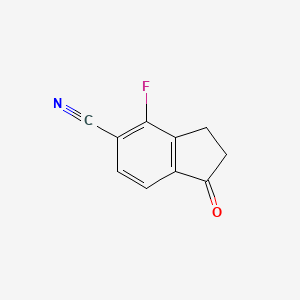


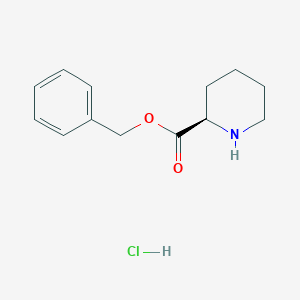
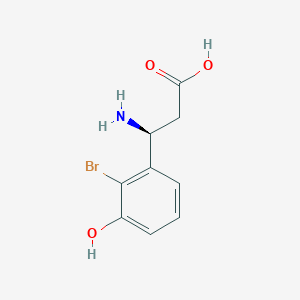
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
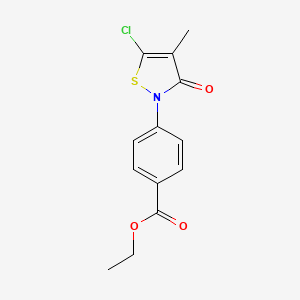
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
